![molecular formula C44H49Cl2NO7 B3025887 alpha1R-[[[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy-d4]hexyl]amino]methyl]-4-hydroxy-1,3-benzenedimethanol, triphenylacetate](/img/structure/B3025887.png)
alpha1R-[[[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy-d4]hexyl]amino]methyl]-4-hydroxy-1,3-benzenedimethanol, triphenylacetate
Vue d'ensemble
Description
Vilanterol-d4 (triphénylacetate) est une forme deutérée du triphénylacetate de Vilanterol. Le Vilanterol est un agoniste bêta2-adrénergique à action prolongée avec une activité inhérente de 24 heures, principalement utilisé dans le traitement de la bronchopneumopathie chronique obstructive et de l'asthme . La forme deutérée, Vilanterol-d4, est souvent utilisée comme étalon interne dans diverses méthodes analytiques en raison de sa stabilité et de sa masse distincte .
Analyse Biochimique
Biochemical Properties
Vilanterol-d4 (trifenatate) plays a significant role in biochemical reactions. It stimulates intracellular adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3’,5’-adenosine monophosphate (cAMP) . Increases in cyclic AMP are associated with the relaxation of bronchial smooth muscle and inhibition of the release of hypersensitivity mediators from mast cells in the lungs .
Cellular Effects
Vilanterol-d4 (trifenatate) has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its pharmacological effect leads to the relaxation of bronchial smooth muscle and inhibition of the release of hypersensitivity mediators from mast cells in the lungs .
Molecular Mechanism
The mechanism of action of Vilanterol-d4 (trifenatate) involves its role as a selective long-acting beta2-adrenergic agonist . It stimulates intracellular adenylyl cyclase, leading to an increase in cyclic AMP levels . This increase in cyclic AMP is associated with the relaxation of bronchial smooth muscle and inhibition of the release of hypersensitivity mediators from mast cells in the lungs .
Temporal Effects in Laboratory Settings
Vilanterol-d4 (trifenatate) demonstrates a significantly longer duration of action than salmeterol, with the bronchodilator effect still apparent at 22 hours . This suggests the potential for once-daily administration .
Metabolic Pathways
Vilanterol-d4 (trifenatate) is involved in the cAMP metabolic pathway . It stimulates intracellular adenylyl cyclase, which catalyzes the conversion of ATP to cAMP .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de Vilanterol-d4 (triphénylacetate) implique la deutération du Vilanterol suivie de sa conversion en sel de triphénylacetate. Le processus comprend généralement :
Deutération : L'introduction d'atomes de deutérium dans la molécule de Vilanterol. Cela peut être réalisé par des réactions d'échange catalytique utilisant du gaz deutérium ou des solvants deutérés.
Formation du sel de triphénylacetate : Le Vilanterol deutéré est ensuite mis en réaction avec l'acide triphénylacétique dans des conditions appropriées pour former le sel de triphénylacetate.
Méthodes de production industrielle : La production industrielle de Vilanterol-d4 (triphénylacetate) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour un rendement et une pureté élevés, impliquant souvent des techniques de purification avancées telles que la recristallisation et la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions : Vilanterol-d4 (triphénylacetate) subit diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxyle de la molécule peuvent être oxydés pour former des cétones ou des aldéhydes.
Réduction : Les groupes nitro peuvent être réduits en amines.
Substitution : Les atomes d'halogène de la molécule peuvent être substitués par d'autres groupes fonctionnels.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Les réactions d'halogénation utilisent souvent des réactifs comme le chlore ou le brome dans des conditions contrôlées.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation des groupes hydroxyle peut produire des cétones, tandis que la réduction des groupes nitro peut produire des amines .
4. Applications de la recherche scientifique
Vilanterol-d4 (triphénylacetate) a plusieurs applications de recherche scientifique :
Biologie : Étudié pour ses interactions avec les récepteurs bêta2-adrénergiques dans divers systèmes biologiques.
Industrie : Utilisé dans le développement de formulations d'inhalation pour les thérapies respiratoires.
5. Mécanisme d'action
Vilanterol-d4 (triphénylacetate) exerce ses effets en se liant sélectivement aux récepteurs bêta2-adrénergiques. Cette liaison stimule l'adénylate cyclase intracellulaire, qui catalyse la conversion de l'adénosine triphosphate en monophosphate cyclique-3',5'-adénosine (AMPc). L'augmentation des niveaux d'AMPc entraîne la relaxation des muscles lisses bronchiques et l'inhibition de la libération de médiateurs d'hypersensibilité à partir des mastocytes dans les poumons .
Composés similaires :
Salmétérol : Un autre agoniste bêta2-adrénergique à action prolongée avec un mécanisme d'action similaire mais une structure moléculaire différente.
Formotérol : Un agoniste bêta2-adrénergique à action prolongée avec un début d'action plus rapide que le Vilanterol.
Unicité : Vilanterol-d4 (triphénylacetate) est unique en raison de sa forme deutérée, qui offre une stabilité accrue et une masse distincte à des fins analytiques. Cela le rend particulièrement précieux comme étalon interne en chimie analytique .
Applications De Recherche Scientifique
Vilanterol-d4 (triphenylacetate) has several scientific research applications:
Mécanisme D'action
Vilanterol-d4 (triphenylacetate) exerts its effects by selectively binding to beta2-adrenoceptors. This binding stimulates intracellular adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate to cyclic-3’,5’-adenosine monophosphate (cAMP). The increase in cAMP levels leads to the relaxation of bronchial smooth muscle and inhibition of the release of hypersensitivity mediators from mast cells in the lungs .
Comparaison Avec Des Composés Similaires
Salmeterol: Another long-acting beta2-adrenoceptor agonist with a similar mechanism of action but a different molecular structure.
Formoterol: A long-acting beta2-adrenoceptor agonist with a faster onset of action compared to Vilanterol.
Uniqueness: Vilanterol-d4 (triphenylacetate) is unique due to its deuterated form, which provides enhanced stability and distinct mass for analytical purposes. This makes it particularly valuable as an internal standard in analytical chemistry .
Propriétés
IUPAC Name |
2-(hydroxymethyl)-4-[(1R)-1-hydroxy-2-[6-[1,1,2,2-tetradeuterio-2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]ethyl]phenol;2,2,2-triphenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33Cl2NO5.C20H16O2/c25-21-6-5-7-22(26)20(21)17-32-13-12-31-11-4-2-1-3-10-27-15-24(30)18-8-9-23(29)19(14-18)16-28;21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h5-9,14,24,27-30H,1-4,10-13,15-17H2;1-15H,(H,21,22)/t24-;/m0./s1/i12D2,13D2; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOLZALDXGTNQE-UCSYHREKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OCC1=C(C=CC=C1Cl)Cl)OCCCCCCNC[C@@H](C2=CC(=C(C=C2)O)CO)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H49Cl2NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
778.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


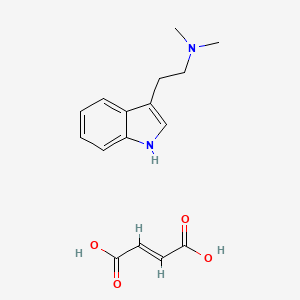
![1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy-d2]ethyl-d3]-1H-imidazole](/img/structure/B3025806.png)
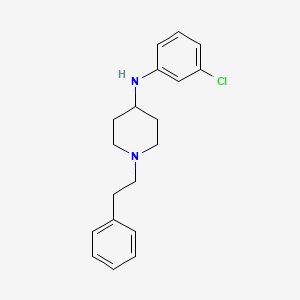
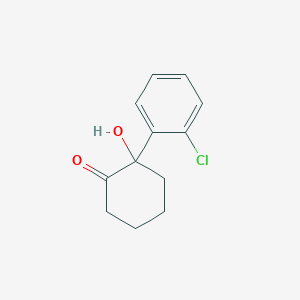
![1-(Benzo[d][1,3]dioxol-5-yl)-2-((ethyl-d5)amino)butan-1-one, monohydrochloride](/img/structure/B3025810.png)
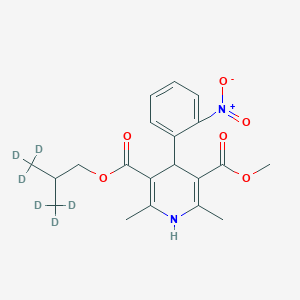
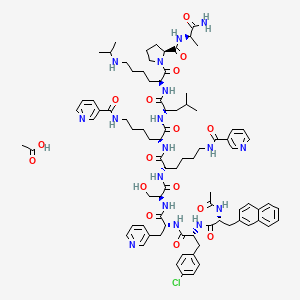

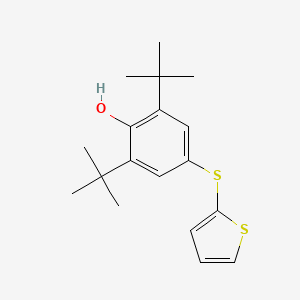
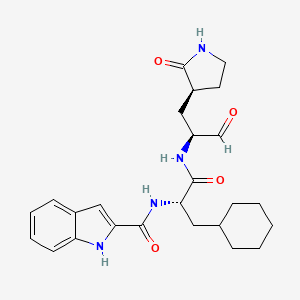
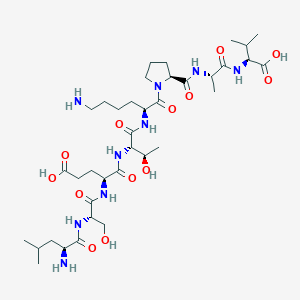
![(3S)-2,3-dihydro-6-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methoxy]-3-benzofuranacetic acid](/img/structure/B3025825.png)
![6,7,8,9-tetrahydro-9-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-pyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3025826.png)

